
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H18N6O2S and its molecular weight is 334.4. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Design and Synthesis
This compound serves as a precursor in the synthesis of novel heterocyclic compounds, which are evaluated for their biological activity. The key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl cyanide, is prepared through diazotization and coupling with malononitrile. These intermediates are then used to synthesize various acrylonitrile derivatives, which are further processed to create new compounds with potential pharmacological applications .
Biological Activity Screening
The synthesized heterocyclic compounds derived from the key compound are subjected to biological activity screening. This includes evaluating their potential as anti-tumor agents across different cell lines, such as VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblasts), and HepG2 (human liver cancer cell line). Some derivatives have shown promising activity, particularly against the HepG2 cell line .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of these compounds with biological targets. For instance, compound 24, derived from the key compound, has been found to form stable hydrogen bonds within the binding pocket, indicating a promising binding score and potential for further development as a therapeutic agent .
Antioxidant Properties
Some derivatives, notably compound 14, exhibit significant antioxidant activity. This is measured using assays like ABTS, which assess the ability of these compounds to act as free radical scavengers. Such antioxidant properties are crucial in the development of drugs that can protect cells from oxidative stress .
Chemical Kinetics Studies
The compound’s derivatives are used in chemical kinetics studies to understand their reaction behaviors. This can include the synthesis of sulfo- and aminomethyl derivatives and examining their anticorrosion activities, which is essential for developing new materials with improved resistance to degradation .
Catalysis and Reaction Mechanisms
In catalysis, the compound’s derivatives can be used to study reaction mechanisms. For example, the behavior of nitrile derivatives in the presence of hydrazine to produce specific pyrazole diamines or the reaction of malononitrile with the compound to yield dihydropyridazine dinitriles. These studies can provide insights into the design of new catalysts and reaction pathways .
特性
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-6-4-19(5-7-20)11-8-12(22-3)16-10(2)15-11/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRIRMJWSNOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

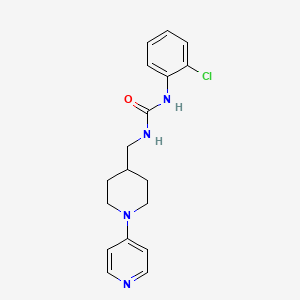
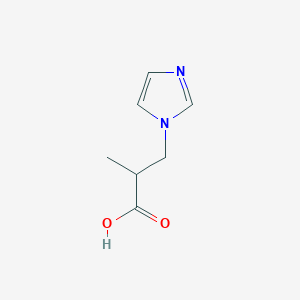
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
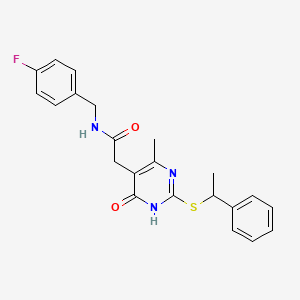

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)

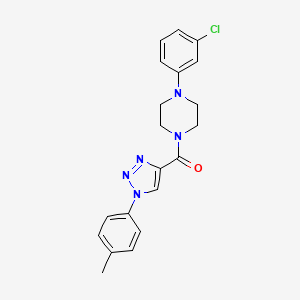
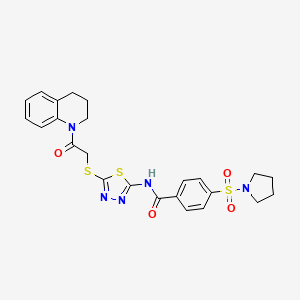
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)
